molecular formula C9H8ClNO2S B1602826 1-Methyl-1H-indole-4-sulfonyl chloride CAS No. 876316-36-8

1-Methyl-1H-indole-4-sulfonyl chloride

Cat. No. B1602826
CAS RN: 876316-36-8
M. Wt: 229.68 g/mol
InChI Key: HFWFOJFQXZBLAU-UHFFFAOYSA-N
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Description

“1-Methyl-1H-indole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 876316-36-8 . It has a molecular weight of 229.69 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-indole-4-sulfonyl chloride” consists of a sulfonyl chloride group attached to the 4-position of a 1-methyl-1H-indole .


Physical And Chemical Properties Analysis

“1-Methyl-1H-indole-4-sulfonyl chloride” is a solid substance at ambient temperature . It has a molecular weight of 229.69 . It is also noted that it reacts violently with water .

Safety and Hazards

“1-Methyl-1H-indole-4-sulfonyl chloride” is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Indole derivatives, including “1-Methyl-1H-indole-4-sulfonyl chloride”, have potential in various fields such as drug discovery . They are considered as a “privileged scaffold” within the drug discovery arena . Therefore, the development of new synthetic methods and the study of their biological activities are important future directions .

Mechanism of Action

Target of Action

1-Methyl-1H-indole-4-sulfonyl chloride, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to inhibit viral replication , while others have shown anti-inflammatory and analgesic activities .

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.94 .

Result of Action

Based on the known activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, potentially including inhibition of viral replication, reduction of inflammation, and inhibition of cancer cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1H-indole-4-sulfonyl chloride. For instance, the compound is moisture sensitive and reacts violently with water, liberating toxic gas . Therefore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

1-methylindole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-11-6-5-7-8(11)3-2-4-9(7)14(10,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWFOJFQXZBLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594538
Record name 1-Methyl-1H-indole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indole-4-sulfonyl chloride

CAS RN

876316-36-8
Record name 1-Methyl-1H-indole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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